molecular formula C25H22BrNO2 B5125631 2-(4-Bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid

2-(4-Bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid

Cat. No.: B5125631
M. Wt: 448.4 g/mol
InChI Key: WXZHYNIYTFJYOW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid is a complex organic compound characterized by its unique pentacyclic structure. This compound features a bromophenyl group and an azapentacyclic core, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

2-(4-bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO2/c26-17-9-7-14(8-10-17)23-20-6-2-5-19(20)22-12-16(25(28)29)11-21-18-4-1-3-15(18)13-27(23)24(21)22/h1-2,4-5,7-12,15,18-20,23H,3,6,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZHYNIYTFJYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the bromophenyl precursor, followed by cyclization reactions to form the pentacyclic core. Common reagents used in these reactions include brominating agents, cyclization catalysts, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group or other functional groups within the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-(4-Bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid
  • 2-(4-Fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid

Uniqueness

2-(4-Bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid is unique due to the presence of the bromine atom in the phenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.

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